

# Application Notes and Protocols: 4-Nonanone as a Flavoring Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890

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These application notes provide a comprehensive overview of the use of **4-nonanone** as a flavoring agent, including its sensory properties, stability, and toxicological profile. Detailed experimental protocols are provided to guide researchers in the evaluation of this and similar aliphatic ketones.

## Chemical and Physical Properties of 4-Nonanone

**4-Nonanone**, also known as amyl propyl ketone, is a colorless to light yellow liquid with a distinct odor.<sup>[1][2]</sup> It is an aliphatic ketone that contributes to the flavor profile of various foods.<sup>[3]</sup>

Property	Value	Source(s)
Chemical Formula	C9H18O	[4]
Molecular Weight	142.24 g/mol	[5]
CAS Number	4485-09-0	[4]
Appearance	Clear colorless to light yellow liquid	[1]
Boiling Point	188 °C @ 760 mmHg	[5]
Flash Point	61.11 °C	[6]
Solubility	Soluble in alcohol, limited solubility in water	[7]
Synonyms	Amyl propyl ketone, Nonan-4-one, Pentyl propyl ketone	[1][7]

## Sensory Profile and Applications

**4-Nonanone** is characterized by a flavor profile that includes cheesy, fruity, green, and waxy notes.[8][9] Due to its sensory characteristics, it is utilized in a variety of food products to impart or enhance specific flavors. Aliphatic ketones, in general, are important flavor components in dairy products like blue cheese, as well as in fruits and cooked meats.[3][8] The flavor perception of these ketones is dependent on their concentration and the food matrix in which they are present.[2]

## Recommended Usage Levels

The following table summarizes the typical usage levels of **4-nonanone** in various food categories. These levels are provided as a guide for formulation development.

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Bakery	5.0	25.0
Confectionery	4.0	20.0
Dairy products (excluding 02.0)	3.0	15.0
Edible ices	3.0	15.0
Fats and oils	2.0	10.0
Non-alcoholic beverages	2.0	10.0
Processed fruit	2.0	10.0
Meat products	1.0	5.0
Fish products	1.0	5.0
Soups and sauces	2.0	10.0

Data sourced from The Good Scents Company, based on industry surveys.[\[6\]](#)

## Experimental Protocols

The following protocols provide detailed methodologies for the sensory analysis, stability testing, and in vitro toxicology assessment of **4-nonenone**.

## Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines the procedure for conducting a QDA to quantitatively characterize the flavor profile of **4-nonenone**.[\[10\]](#)

**Objective:** To identify and quantify the key sensory attributes of **4-nonenone**.

**Materials:**

- **4-Nonenone** (food grade)

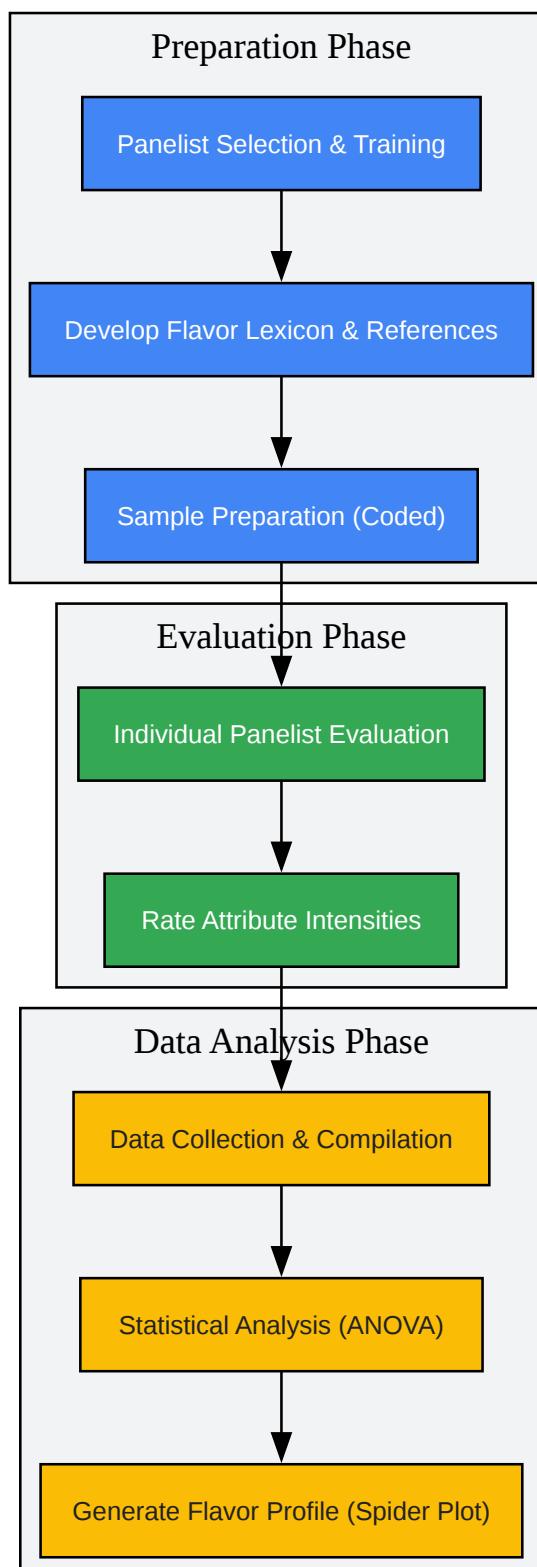
- Deodorized carrier (e.g., medium-chain triglyceride oil, water with 2% ethanol)
- Reference standards for flavor attributes (e.g., isovaleric acid for "cheesy," ethyl butyrate for "fruity")
- Glass vials with caps
- Unsalted crackers and water for palate cleansing
- Sensory evaluation software or paper ballots

**Procedure:**

- Panelist Selection and Training:
  - Recruit 8-12 individuals with demonstrated sensory acuity.
  - Conduct training sessions to familiarize panelists with the flavor attributes of aliphatic ketones.<sup>[8]</sup>
  - Use reference standards to calibrate the panel on the identification and intensity rating of specific descriptors.
- Sample Preparation:
  - Prepare a series of concentrations of **4-nonanone** in the chosen carrier to determine the optimal concentration for evaluation.
  - For the formal evaluation, prepare samples of **4-nonanone** at a predetermined concentration in the carrier.
  - Present samples in coded, identical vials to blind the panelists.
- Evaluation:
  - Panelists evaluate the samples individually in a controlled sensory booth.

- Each panelist rates the intensity of the identified flavor attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
- Panelists cleanse their palates with water and unsalted crackers between samples.
- Data Analysis:
  - Convert the line scale ratings to numerical data.
  - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.
  - Generate a spider web or radar plot to visualize the flavor profile of **4-nonenone**.

#### Experimental Workflow for Quantitative Descriptive Analysis (QDA)



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A streamlined workflow for conducting a Quantitative Descriptive Analysis of a flavoring agent.

## Stability Testing: Accelerated Shelf-Life Testing (ASLT)

This protocol describes an ASLT study to predict the stability of **4-nonenone** in a food matrix. The Arrhenius equation is used to model the effect of temperature on the degradation rate.[\[7\]](#) [\[11\]](#)

Objective: To determine the shelf-life of **4-nonenone** in a model food system under accelerated conditions.

Materials:

- **4-Nonenone**
- Model food matrix (e.g., a simple oil-in-water emulsion)
- Temperature-controlled chambers/ovens
- Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
- Amber glass vials with airtight seals

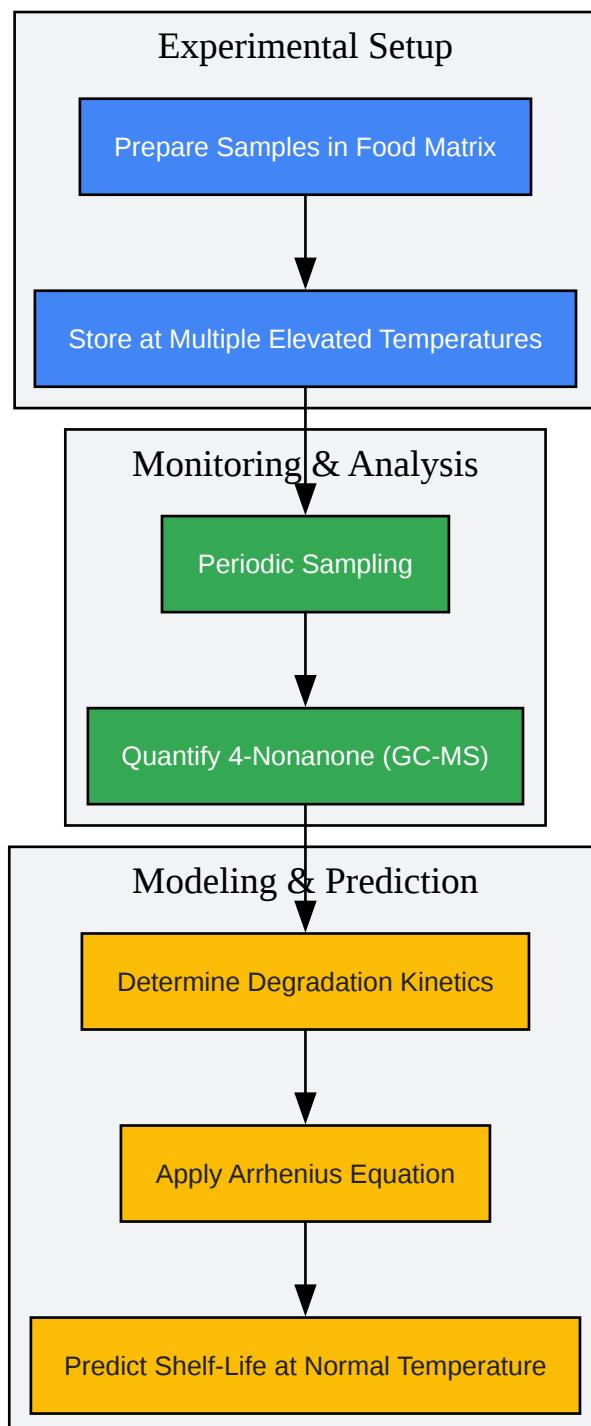
Procedure:

- Sample Preparation:
  - Incorporate **4-nonenone** into the food matrix at a known concentration.
  - Aliquot the sample into amber glass vials, seal, and label.
- Storage Conditions:
  - Store the samples at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).
  - Include a control set stored at the recommended storage temperature (e.g., 20°C) or under refrigeration (4°C) for real-time comparison.
- Sampling and Analysis:

- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove triplicate samples from each temperature condition.
- Quantify the concentration of **4-nonanone** in each sample using a validated GC-MS method.
- Monitor for the appearance of degradation products.

- Data Analysis and Shelf-Life Prediction:
  - Determine the degradation kinetics of **4-nonanone** at each elevated temperature (e.g., zero-order or first-order).
  - Calculate the rate constant (k) for degradation at each temperature.
  - Plot the natural logarithm of the rate constants ( $\ln k$ ) versus the inverse of the absolute temperature ( $1/T$  in Kelvin).
  - Use the Arrhenius equation ( $\ln k = \ln A - Ea/RT$ ) to determine the activation energy ( $Ea$ ) from the slope of the line.
  - Extrapolate the degradation rate constant at the normal storage temperature to predict the shelf-life.

#### Logical Flow for Accelerated Shelf-Life Testing (ASLT)

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A logical progression for predicting the shelf-life of a flavor compound using ASLT.

## In Vitro Toxicology Assessment

The following protocols are for initial screening of the cytotoxic and genotoxic potential of **4-nonanone**. These assays are based on OECD guidelines.[\[12\]](#)[\[13\]](#)

Objective: To determine the concentration of **4-nonanone** that reduces the viability of Caco-2 cells by 50% (IC50). Caco-2 cells are a relevant model for the intestinal epithelium.[\[14\]](#)

#### Materials:

- Caco-2 cell line
- Dulbecco's Modified Eagle Medium (DMEM) with supplements
- Fetal Bovine Serum (FBS)
- **4-Nonanone**
- Dimethyl sulfoxide (DMSO) as a vehicle
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Cell Culture:
  - Culture Caco-2 cells in DMEM supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  - Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.
- Treatment:
  - Prepare a stock solution of **4-nonanone** in DMSO.

- Create a series of dilutions of **4-nonenone** in culture medium. The final DMSO concentration should be non-toxic to the cells (typically  $\leq$  0.5%).
- Remove the old medium from the cells and replace it with the medium containing different concentrations of **4-nonenone**. Include vehicle controls (medium with DMSO) and untreated controls.
- Incubate the plates for 24 or 48 hours.

- MTT Assay:
  - After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
  - Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
  - Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the untreated control.
  - Plot the cell viability against the logarithm of the **4-nonenone** concentration.
  - Determine the IC50 value from the dose-response curve.

Objective: To assess the mutagenic potential of **4-nonenone** by its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.[\[15\]](#)[\[16\]](#)

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions)
- **4-Nonenone**

- Vehicle (e.g., DMSO)
- Positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA98 with S9)
- Negative/vehicle control
- S9 fraction (for metabolic activation) and cofactor solution
- Minimal glucose agar plates
- Top agar

**Procedure:**

- Preparation:
  - Prepare overnight cultures of the *S. typhimurium* tester strains.
  - Prepare various concentrations of **4-nonanone** in the chosen vehicle.
- Assay (with and without S9 activation):
  - In a test tube, combine the tester strain culture, the test substance at a specific concentration, and either phosphate buffer (for the assay without metabolic activation) or the S9 mix (for the assay with metabolic activation).
  - Pre-incubate the mixture at 37°C with gentle shaking.
  - Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
- Incubation and Scoring:
  - Incubate the plates at 37°C for 48-72 hours.
  - Count the number of revertant colonies (his+ revertants) on each plate.
- Data Analysis:

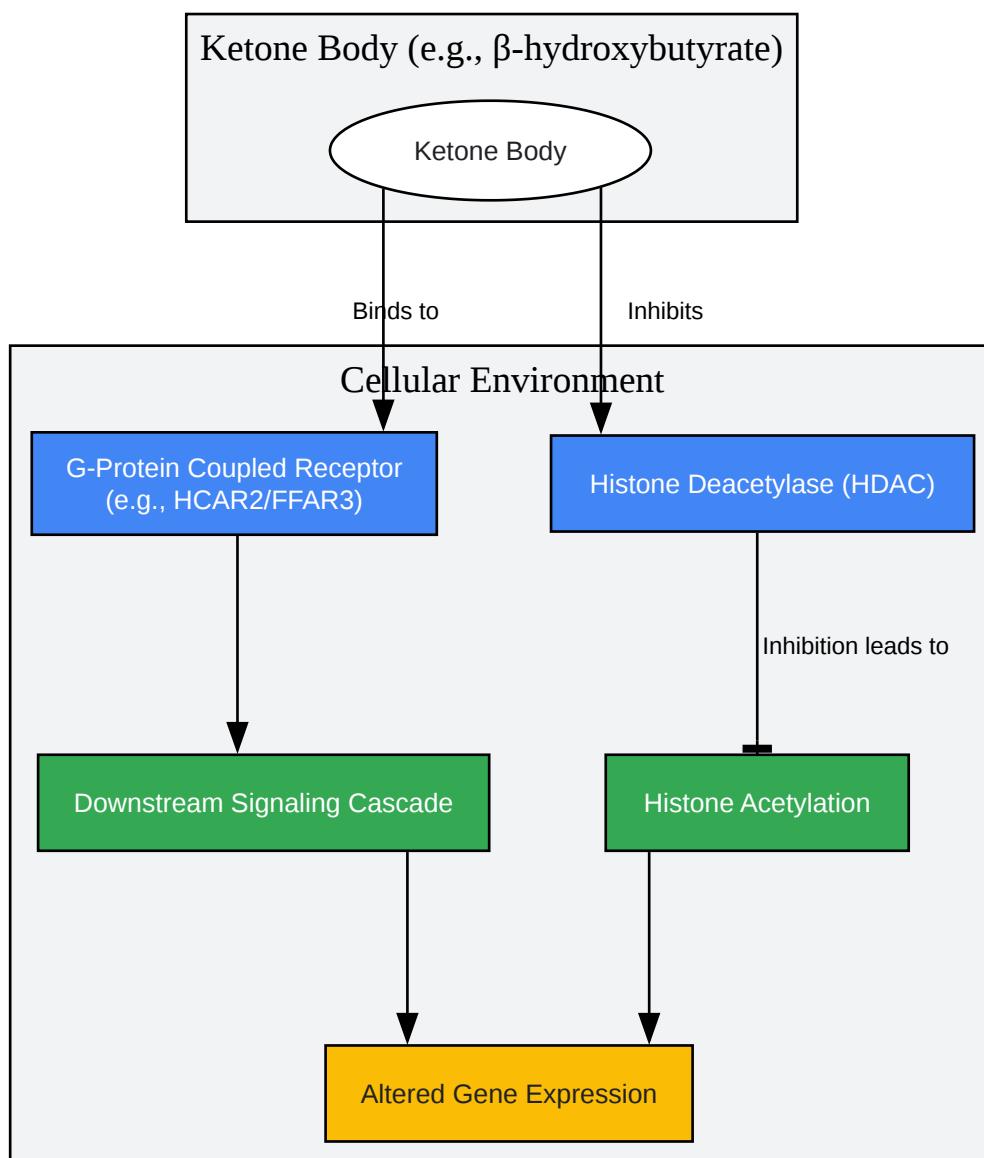
- Compare the number of revertant colonies on the test plates to the number on the negative control plates.
- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least twice the background (negative control) count.

## Metabolism and Potential Signaling Pathways

Orally ingested aliphatic ketones are readily absorbed and metabolized. The primary metabolic pathway involves the reduction of the ketone to the corresponding secondary alcohol, which is then conjugated with glucuronic acid and excreted.<sup>[5]</sup> For methyl ketones, an alternative pathway involves hydroxylation and subsequent oxidation to a ketocarboxylic acid.<sup>[5]</sup>

Recent research has shown that ketone bodies, which are structurally related to flavoring ketones, can act as signaling molecules. They can interact with G-protein coupled receptors and inhibit histone deacetylases (HDACs), thereby influencing gene expression and cellular processes.<sup>[17]</sup>

### Potential Signaling Pathways of Ketone Bodies

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A diagram illustrating the potential signaling mechanisms of ketone bodies, which may share similarities with other ketones.

## Regulatory Status and Safety

**4-Nonanone** is listed as a flavoring agent by various regulatory bodies. The Flavor and Extract Manufacturers Association (FEMA) has designated aliphatic ketones as Generally Recognized as Safe (GRAS) for their intended use as flavoring ingredients.<sup>[18][19]</sup> The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated aliphatic ketones and

concluded that they do not pose a safety concern at the current estimated levels of intake.[5]  
[20]

While generally considered safe for use as a flavoring agent, concentrated **4-nonenone** may cause eye irritation.[6] Standard safety precautions, including the use of appropriate personal protective equipment, should be followed when handling the pure substance.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are examples and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines and relevant regulations.

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- To cite this document: BenchChem. [Application Notes and Protocols: 4-Nonanone as a Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580890#use-of-4-nonenone-as-a-flavoring-agent]

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